molecular formula C20H25Cl5N2O2 B3991931 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride

Cat. No.: B3991931
M. Wt: 502.7 g/mol
InChI Key: CPALWUNPSWUCCP-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Chemical Reactions Analysis

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride undergoes various chemical reactions including:

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to modulate pharmacokinetic properties, making it effective in various therapeutic applications . The compound interacts with receptors and enzymes, altering their activity and leading to the desired biological effects.

Comparison with Similar Compounds

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride can be compared with other piperazine derivatives such as:

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl3N2O2.2ClH/c1-14-2-3-16(22)11-19(14)25-8-6-24(7-9-25)12-17(26)13-27-20-5-4-15(21)10-18(20)23;;/h2-5,10-11,17,26H,6-9,12-13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPALWUNPSWUCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=C(C=C(C=C3)Cl)Cl)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride
Reactant of Route 2
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1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride
Reactant of Route 3
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride

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